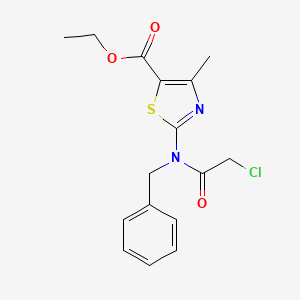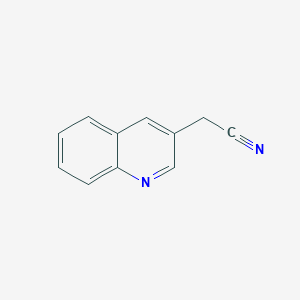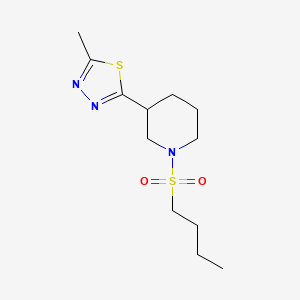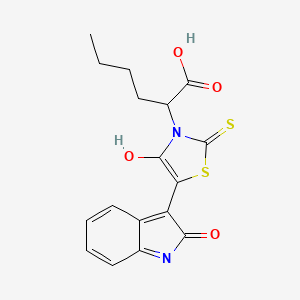![molecular formula C26H25N5O3 B2706641 8-(2-methoxy-5-methylphenyl)-1-methyl-3-(2-methylallyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 886900-66-9](/img/structure/B2706641.png)
8-(2-methoxy-5-methylphenyl)-1-methyl-3-(2-methylallyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a methoxy group, a methyl group, an allyl group, and a phenyl group. These groups are attached to an imidazo[2,1-f]purine-2,4(3H,8H)-dione core .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a large heterocyclic core. The exact structure would depend on the specific arrangement and orientation of these groups .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the methoxy and methyl groups might be susceptible to reactions involving nucleophilic substitution, while the allyl group might undergo reactions involving the pi electrons in its double bond .Scientific Research Applications
Synthesis and Chemical Properties
Research on compounds structurally related to "8-(2-methoxy-5-methylphenyl)-1-methyl-3-(2-methylallyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione" focuses on novel synthesis methods and the exploration of their chemical properties. For instance, studies on the synthesis of 4-alkyl- or 4-phenyl-7-methyl-1,2-dihydro-7H-imidazo[1,2,3-cd]purine-6,8-diones demonstrate the potential of intramolecular alkylation processes to create complex purine derivatives, providing insights into new synthetic pathways for related compounds (Ondrej Simo, A. Rybár, J. Alföldi, 1998).
Pharmacological Potential
The pharmacological evaluation of imidazo[2,1-f]purine-2,4-dione derivatives, including studies on their receptor affinity and potential therapeutic applications, suggests significant interest in their use as pharmacophores. These compounds have been investigated for their affinities towards various receptor types, including serotonin receptors, indicating their potential as antidepressant and anxiolytic agents. For example, specific derivatives have shown promising results in preclinical models for anxiolytic-like activity and antidepressant behavior (A. Zagórska et al., 2009).
Molecular Docking and SAR Studies
Structure-activity relationship (SAR) studies, along with molecular docking, provide valuable insights into how modifications in the chemical structure of purine derivatives can affect their interaction with biological targets. These studies contribute to the understanding of the molecular basis of the pharmacological activity and aid in the design of compounds with improved efficacy and specificity. Investigations into arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones have identified potent ligands for serotoninergic and dopaminergic receptors, highlighting the role of structural features in receptor affinity and selectivity (A. Zagórska et al., 2015).
Radiolabeling and Imaging Applications
Radiolabeling of purine derivatives for potential use in positron emission tomography (PET) imaging has been explored, indicating the versatility of these compounds in diagnostic applications. The development of carbon-11-labeled imidazopyridine- and purine-thioacetamide derivatives exemplifies the ongoing efforts to create new PET tracers for imaging specific enzymes or receptor systems in vivo (Mingzhang Gao et al., 2016).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
6-(2-methoxy-5-methylphenyl)-4-methyl-2-(2-methylprop-2-enyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N5O3/c1-16(2)14-30-24(32)22-23(28(4)26(30)33)27-25-29(22)15-20(18-9-7-6-8-10-18)31(25)19-13-17(3)11-12-21(19)34-5/h6-13,15H,1,14H2,2-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZCRZHAYABLQOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=C)C)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,5-difluoro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2706562.png)

![2-{4-[3-(2-Chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}ethanol](/img/structure/B2706565.png)
![4-(benzylsulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)butanamide](/img/structure/B2706566.png)
![N,N-diethyl-4-[(2,4,6-trimethoxyphenyl)methyl]aniline](/img/structure/B2706567.png)
![N-[(1-Methyl-3,4-dihydro-2H-quinolin-3-yl)methyl]prop-2-enamide](/img/structure/B2706569.png)



![3-[6-(4-bromophenyl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanylpropanoic Acid](/img/structure/B2706576.png)

![Methyl 3-[(3-methoxybenzyl)oxy]-2-thiophenecarboxylate](/img/structure/B2706581.png)
